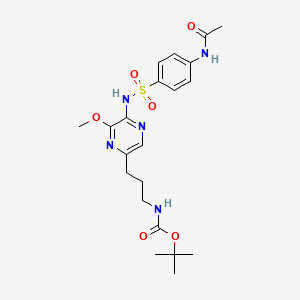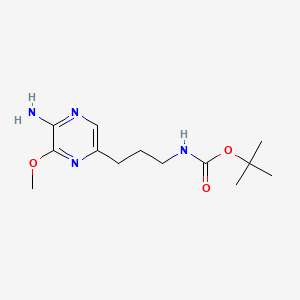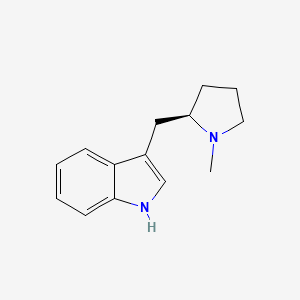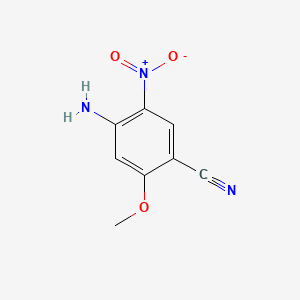
6-β-Hydroxycortisol Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-β-Hydroxycortisol Sulfate is a metabolite of cortisol, an endogenous steroid hormone. It is produced through the hydroxylation of cortisol by the enzyme cytochrome P450 3A4 (CYP3A4) and subsequent sulfation. This compound is primarily excreted in urine and serves as a biomarker for the activity of CYP3A4, which plays a crucial role in drug metabolism and the clearance of cortisol from the body .
Mechanism of Action
Target of Action
The primary target of 6-β-Hydroxycortisol Sulfate is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism and clearance of cortisol .
Mode of Action
6-β-Hydroxycortisol Sulfate interacts with its target, the enzyme CYP3A4, to catalyze the formation of 6β-hydroxycortisol from cortisol in the liver and other tissues . This interaction results in the conversion of cortisol to 6β-hydroxycortisol .
Biochemical Pathways
The biochemical pathway affected by 6-β-Hydroxycortisol Sulfate is the cortisol metabolism pathway . The enzyme CYP3A4 catalyzes the formation of 6β-hydroxycortisol from cortisol . The resulting 6β-hydroxycortisol is then excreted in urine . This pathway plays an important role in the metabolism and clearance of cortisol .
Pharmacokinetics
The pharmacokinetics of 6-β-Hydroxycortisol Sulfate involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is known that 6-β-Hydroxycortisol Sulfate is a metabolite of cortisol and is excreted in urine .
Result of Action
The molecular and cellular effects of the action of 6-β-Hydroxycortisol Sulfate involve the metabolism and clearance of cortisol . By converting cortisol to 6β-hydroxycortisol, this compound plays a role in regulating cortisol levels in the body .
Action Environment
The action, efficacy, and stability of 6-β-Hydroxycortisol Sulfate can be influenced by various environmental factors. For instance, drugs that induce or inhibit CYP3A4 can affect cortisol metabolism by accelerating or slowing down the conversion of cortisol to 6β-hydroxycortisol .
Biochemical Analysis
Biochemical Properties
6-β-Hydroxycortisol Sulfate plays a significant role in biochemical reactions. It interacts with enzymes such as 6β-hydroxysteroid dehydrogenase (CYP3A4), which catalyzes the formation of 6-β-Hydroxycortisol Sulfate from cortisol in the liver and other tissues . The nature of these interactions involves the conversion of cortisol to 6-β-Hydroxycortisol Sulfate, thereby affecting cortisol metabolism .
Cellular Effects
The effects of 6-β-Hydroxycortisol Sulfate on various types of cells and cellular processes are primarily related to its influence on cortisol metabolism. By accelerating the conversion of cortisol to 6-β-Hydroxycortisol Sulfate, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-β-Hydroxycortisol Sulfate involves its binding interactions with biomolecules and its role in enzyme activation. It is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins, MATE1 and MATE-2K . These interactions contribute to the urinary excretion of 6-β-Hydroxycortisol Sulfate .
Temporal Effects in Laboratory Settings
The effects of 6-β-Hydroxycortisol Sulfate over time in laboratory settings have been observed in studies involving its urinary excretion . It has been considered a marker of drug induction and inhibition in humans and laboratory animals .
Dosage Effects in Animal Models
The effects of 6-β-Hydroxycortisol Sulfate vary with different dosages in animal models. For instance, Oat3(–/–) mice showed significantly reduced renal clearance of 6-β-Hydroxycortisol Sulfate compared with wild-type mice .
Metabolic Pathways
6-β-Hydroxycortisol Sulfate is involved in the metabolic pathways of cortisol. It interacts with enzymes such as 6β-hydroxysteroid dehydrogenase (CYP3A4), thereby affecting metabolic flux or metabolite levels .
Transport and Distribution
6-β-Hydroxycortisol Sulfate is transported and distributed within cells and tissues through its interactions with transporters such as the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins, MATE1 and MATE-2K .
Subcellular Localization
As a metabolite of cortisol, it is likely to be found in compartments or organelles involved in cortisol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-β-Hydroxycortisol Sulfate involves multiple steps:
Hydroxylation of Cortisol: Cortisol undergoes hydroxylation at the 6-β position by the enzyme CYP3A4 to form 6-β-Hydroxycortisol.
Sulfation: The hydroxyl group at the 6-β position is then sulfated using a sulfating agent such as sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 6-β-Hydroxycortisol Sulfate follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Microbial fermentation using genetically engineered strains of bacteria or yeast that express CYP3A4 can be employed to produce 6-β-Hydroxycortisol.
Chemical Sulfation: The hydroxylated product is then subjected to chemical sulfation using industrial-scale sulfating agents and reactors designed to handle large volumes.
Chemical Reactions Analysis
Types of Reactions
6-β-Hydroxycortisol Sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-β position can be oxidized to form ketones or aldehydes.
Reduction: The sulfate group can be reduced to regenerate the hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the sulfate group.
Major Products Formed
Oxidation: Formation of 6-β-ketocortisol or 6-β-aldehydecortisol.
Reduction: Regeneration of 6-β-Hydroxycortisol.
Substitution: Formation of 6-β-substituted cortisol derivatives.
Scientific Research Applications
6-β-Hydroxycortisol Sulfate has several scientific research applications:
Biomarker for CYP3A4 Activity: It is used to assess the activity of CYP3A4 in drug metabolism studies and to evaluate drug-drug interactions.
Clinical Diagnostics: Measurement of 6-β-Hydroxycortisol Sulfate levels in urine can aid in diagnosing disorders related to cortisol metabolism, such as Cushing’s syndrome and Addison’s disease.
Pharmacokinetics: It is used in pharmacokinetic studies to understand the metabolism and clearance of corticosteroids and other drugs metabolized by CYP3A4.
Toxicology: It helps in evaluating the impact of environmental toxins and pharmaceuticals on steroid metabolism.
Comparison with Similar Compounds
Similar Compounds
6-α-Hydroxycortisol: Another hydroxylated metabolite of cortisol, differing in the position of the hydroxyl group.
Cortisone: A closely related corticosteroid with similar metabolic pathways.
Prednisolone: A synthetic corticosteroid with structural similarities to cortisol.
Uniqueness
Specificity: 6-β-Hydroxycortisol Sulfate is specifically hydroxylated at the 6-β position, making it a unique biomarker for CYP3A4 activity.
Properties
CAS No. |
53587-06-7 |
|---|---|
Molecular Formula |
C21H30O9S |
Molecular Weight |
458.522 |
IUPAC Name |
[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |
InChI Key |
DHXWQUUKVSNJDI-UJXAPRPESA-N |
SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O |
Synonyms |
6-β-Hydroxycortisol Monosulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide](/img/structure/B568982.png)


